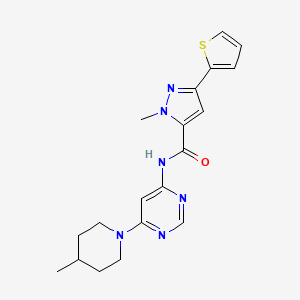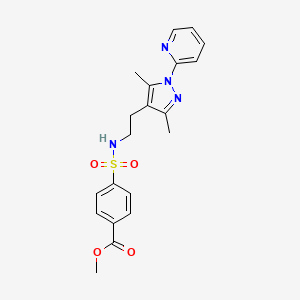
4-(2-N-Maleimido)methyl benzoic acid-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-N-Maleimido)methyl benzoic acid-NHS is a chemical compound with the molecular formula C16H12N2O6 and a molecular weight of 328.28 g/mol . This compound is known for its applications in bioconjugation and crosslinking, particularly in the field of biochemistry and molecular biology.
Preparation Methods
The synthesis of 4-(2-N-Maleimido)methyl benzoic acid-NHS typically involves the reaction of 4-(2-N-Maleimido)methyl benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere . The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(2-N-Maleimido)methyl benzoic acid-NHS undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form 4-(2-N-Maleimido)methyl benzoic acid and N-hydroxysuccinimide.
Conjugation Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Scientific Research Applications
4-(2-N-Maleimido)methyl benzoic acid-NHS is widely used in scientific research for:
Bioconjugation: It is used to link biomolecules such as proteins, peptides, and antibodies to various surfaces or other biomolecules.
Crosslinking: The compound is employed in the formation of crosslinked networks in hydrogels and other polymeric materials.
Drug Delivery: It is used in the development of drug delivery systems where targeted delivery and controlled release are essential.
Mechanism of Action
The mechanism of action of 4-(2-N-Maleimido)methyl benzoic acid-NHS involves the formation of covalent bonds with nucleophilic groups such as amines and thiols. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and crosslinking applications .
Comparison with Similar Compounds
Similar compounds to 4-(2-N-Maleimido)methyl benzoic acid-NHS include:
4-(Maleimido)benzoic acid-NHS: Lacks the methyl group on the benzoic acid moiety.
N-Succinimidyl 4-(maleimido)butyrate: Has a butyrate linker instead of a benzoic acid linker.
N-Succinimidyl 3-(2-pyridyldithio)propionate: Contains a pyridyldithio group instead of a maleimide group.
The uniqueness of this compound lies in its dual functionality, allowing it to react with both amines and thiols, making it highly versatile for various bioconjugation and crosslinking applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZZJQIDFJMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3018270.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)
![2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B3018273.png)
![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)

![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)





![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)
